molecular formula C6H3Cl2Li B14304802 lithium;1,3-dichlorobenzene-6-ide CAS No. 121412-28-0

lithium;1,3-dichlorobenzene-6-ide

Cat. No.: B14304802
CAS No.: 121412-28-0
M. Wt: 153.0 g/mol
InChI Key: LVPSXFSTMGHFAO-UHFFFAOYSA-N
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Description

Lithium;1,3-dichlorobenzene-6-ide is an organolithium compound characterized by a benzene ring substituted with two chlorine atoms at the 1- and 3-positions and a lithium ion at the 6-position.

Properties

IUPAC Name

lithium;1,3-dichlorobenzene-6-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2.Li/c7-5-2-1-3-6(8)4-5;/h1-2,4H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPSXFSTMGHFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=CC(=[C-]1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2Li
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40730834
Record name Lithium 2,4-dichlorobenzen-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121412-28-0
Record name Lithium 2,4-dichlorobenzen-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1,3-dichlorobenzene-6-ide typically involves the reaction of 1,3-dichlorobenzene with a strong base such as n-butyllithium. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions. The general reaction scheme is as follows:

1,3-dichlorobenzene+n-butyllithiumThis compound+butane\text{1,3-dichlorobenzene} + \text{n-butyllithium} \rightarrow \text{this compound} + \text{butane} 1,3-dichlorobenzene+n-butyllithium→this compound+butane

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Lithium;1,3-dichlorobenzene-6-ide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The lithium atom can be replaced by other nucleophiles, leading to the formation of substituted benzene derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the benzene ring or the substituents.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include halides, alkoxides, and amines. Reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Lithium;1,3-dichlorobenzene-6-ide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.

    Materials Science: The compound is explored for its potential in the development of new materials with unique electronic properties.

    Biology and Medicine: Research is ongoing to investigate its potential as a precursor for bioactive compounds.

    Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of lithium;1,3-dichlorobenzene-6-ide involves the interaction of the lithium atom with various molecular targets. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-withdrawing effect of the chlorine atoms, which stabilizes the negative charge on the benzene ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The closest structural analogue in the evidence is the benzodithiazine derivative described in (C₁₆H₁₄ClN₃O₄S₂), which shares a substituted benzene backbone and chlorine substituents. Key differences include:

  • Substituent diversity : The benzodithiazine compound features a sulfur-containing heterocycle and hydrazine groups, whereas lithium;1,3-dichlorobenzene-6-ide is a simpler lithium-arene complex.
  • Synthetic pathways : The benzodithiazine derivative is synthesized via condensation of 2,4-dihydroxybenzaldehyde with a benzodithiazine precursor (yield: 98%) . By contrast, lithium-arene complexes are typically generated through direct lithiation of halogenated aromatics.

Physicochemical Properties

However, inferences can be drawn from related lithium salts and chlorinated aromatics:

Property This compound (Inferred) Lithium Nitrate Benzodithiazine Derivative
Melting Point Not reported 255–265°C (decomposes) 318–319°C (decomposes)
IR Peaks (cm⁻¹) Likely C-Cl (~600–800) NO₃⁻ (~1380, 830) C=N (1630), SO₂ (1340–1165)
Solubility Low in polar solvents Highly water-soluble Insoluble in water, soluble in DMSO
  • Thermal Stability : The benzodithiazine derivative decomposes near 318°C, suggesting that this compound may exhibit moderate thermal stability due to aromatic stabilization .

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